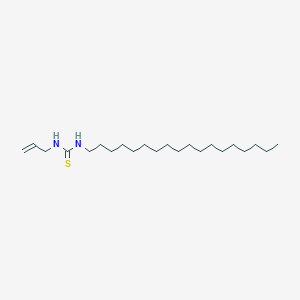
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline typically involves the azo coupling reaction between 1-methyl-1,2,3,4-tetrahydrobenzo(H)quinoline and 4-nitroaniline. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline is not well-documented. compounds with similar structures often interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitrophenylazo group can participate in electron transfer processes, potentially affecting cellular redox states and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline: A reduced form of the original compound with an amino group instead of a nitro group.
1-Methyl-6-(4-chlorophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline: A halogenated derivative with a chlorine atom.
Uniqueness
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline is unique due to its specific combination of a nitrophenylazo group and a tetrahydrobenzo(H)quinoline core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
200394-31-6 |
|---|---|
Molekularformel |
C20H18N4O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1-methyl-3,4-dihydro-2H-benzo[h]quinolin-6-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C20H18N4O2/c1-23-12-4-5-14-13-19(17-6-2-3-7-18(17)20(14)23)22-21-15-8-10-16(11-9-15)24(25)26/h2-3,6-11,13H,4-5,12H2,1H3 |
InChI-Schlüssel |
AZYYORKCMWPVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2=C1C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)











